molecular formula C22H24N2O6S2 B296820 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

カタログ番号 B296820
分子量: 476.6 g/mol
InChIキー: SXLHCXLXLKDCFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is commonly referred to as E-3810 and is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2).

科学的研究の応用

E-3810 has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer. E-3810 has also been studied for its potential applications in the treatment of diabetic retinopathy, macular degeneration, and other ocular diseases. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

作用機序

E-3810 is a potent inhibitor of 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, which is a key receptor involved in angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it plays a critical role in the growth and spread of cancer. By inhibiting 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, E-3810 can block angiogenesis and prevent the growth and spread of cancer cells. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
E-3810 has been shown to have potent anti-angiogenic activity in various in vitro and in vivo models. In addition to its anti-angiogenic activity, E-3810 has also been shown to have anti-inflammatory properties. In animal studies, E-3810 has been shown to reduce inflammation and improve vascular function. E-3810 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of E-3810 is its potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer and other angiogenesis-dependent diseases. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. However, there are also some limitations to using E-3810 in lab experiments. One limitation is that E-3810 is a highly potent inhibitor of 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, which may lead to off-target effects. Another limitation is that E-3810 may have limited efficacy in certain cancer types, as some tumors may be resistant to anti-angiogenic therapies.

将来の方向性

There are several future directions for the study of E-3810. One area of research is to investigate the potential of E-3810 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of research is to explore the potential of E-3810 in the treatment of other angiogenesis-dependent diseases, such as diabetic retinopathy or macular degeneration. Additionally, further studies are needed to better understand the mechanism of action of E-3810 and to identify any potential off-target effects. Overall, the study of E-3810 has the potential to lead to the development of novel therapies for the treatment of various diseases.

合成法

The synthesis of E-3810 involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzenesulfonamide and 4-(2-methoxy-5-methylphenylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of E-3810. This synthesis method has been optimized to produce high yields of E-3810 with good purity.

特性

分子式

C22H24N2O6S2

分子量

476.6 g/mol

IUPAC名

4-[(4-ethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H24N2O6S2/c1-4-30-18-8-12-20(13-9-18)31(25,26)23-17-6-10-19(11-7-17)32(27,28)24-21-15-16(2)5-14-22(21)29-3/h5-15,23-24H,4H2,1-3H3

InChIキー

SXLHCXLXLKDCFY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

正規SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。